

Independent Verification of SKF 104976's Inhibitory Activity Against Lanosterol 14 α -Demethylase

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Compound of Interest

Compound Name: SKF 104976

Cat. No.: B1681005

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of **SKF 104976** against its target, lanosterol 14 α -demethylase (CYP51A1), with other known inhibitors. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating its potential for applications in drug discovery and development.

Introduction to SKF 104976

SKF 104976 is a synthetic, 32-carboxylic acid derivative of lanosterol. It has been identified as a potent inhibitor of lanosterol 14 α -demethylase, a critical enzyme in the cholesterol biosynthesis pathway.^{[1][2]} The inhibition of this enzyme blocks the conversion of lanosterol to cholesterol, leading to the accumulation of lanosterol and a subsequent reduction in cholesterol levels.^[1]

Comparative Inhibitory Activity

The inhibitory potency of **SKF 104976** has been quantified and can be compared with other well-characterized inhibitors of lanosterol 14 α -demethylase, such as the azole class of antifungal agents.

Inhibitor	Target Organism/System	IC50 Value	Reference
SKF 104976	Hep G2 cell extract	2 nM	[1]
Ketoconazole	Human CYP51	~0.1 μ M	[3]
Miconazole	Human CYP51	0.057 μ M	[3]
Fluconazole	Human CYP51	>30 μ M	[3]
Itraconazole	Human CYP51	>30 μ M	[3]
Imazalil	Candida albicans CYP51	0.059 μ M	[3]
Epoxiconazole	Candida albicans CYP51	0.1 μ M	[3]
Tebuconazole	Candida albicans CYP51	0.1 μ M	[3]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency. The data indicates that **SKF 104976** is a highly potent inhibitor of human lanosterol 14 α -demethylase.

Experimental Protocols

The following are summaries of established methodologies for verifying the inhibitory activity of compounds against lanosterol 14 α -demethylase.

Radio-High Performance Liquid Chromatography (HPLC) Assay

This method is utilized to assess the inhibition of sterol biosynthesis in cell or microsomal preparations.

- Substrate: Radiolabeled dihydrolanosterol (e.g., [24,25-3H]dihydrolanosterol) is used as the substrate.[4]

- Incubation: The substrate is incubated with a source of the enzyme, such as rat liver microsomal preparations, in the presence and absence of the test inhibitor (e.g., **SKF 104976**) at varying concentrations.[4]
- Extraction: After incubation, the lipids, including the sterol intermediates, are extracted from the reaction mixture.
- Analysis: The extracted sterols are separated and quantified using radio-HPLC. The inhibitory efficacy is determined by measuring the decrease in the formation of downstream sterols (like lathosterol) and the accumulation of the substrate (dihydrolanosterol).[4]

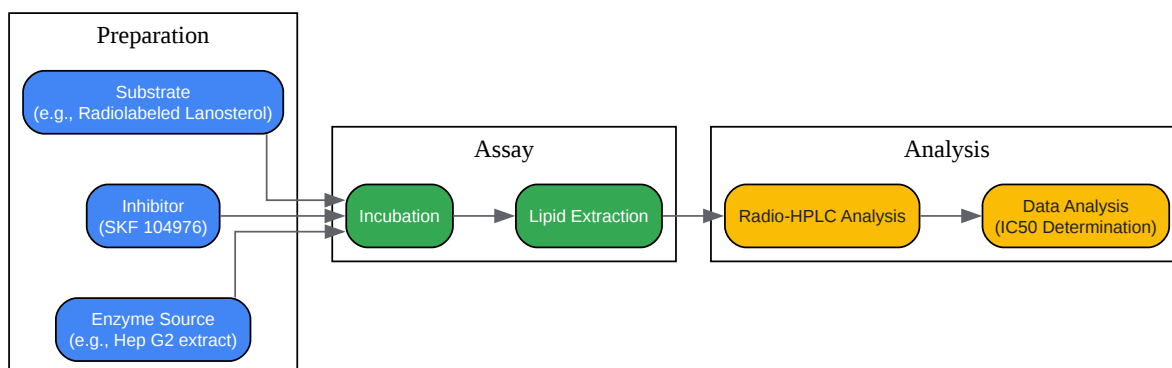
Reconstituted Enzyme Activity Assay

This in vitro assay directly measures the enzymatic activity of purified lanosterol 14 α -demethylase.

- Components: The assay consists of purified human CYP51A1, cytochrome P450 reductase, and the substrate, lanosterol.[5]
- Reaction: The components are combined in a reaction buffer, and the enzymatic reaction is initiated. The assay is performed with and without the inhibitor at various concentrations.
- Detection: The depletion of the substrate (lanosterol) or the formation of the product can be monitored, often through chromatographic methods like HPLC or mass spectrometry, to determine the rate of the reaction and the extent of inhibition.

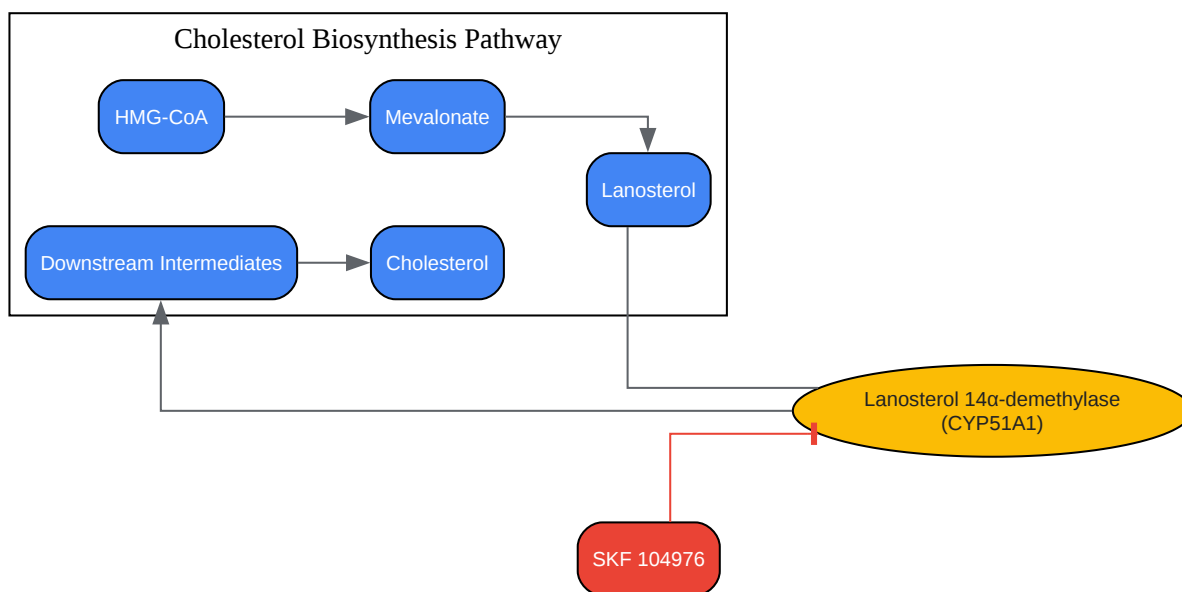
Visualizing the Experimental and Biological Context

To better understand the experimental workflow and the biological pathway affected by **SKF 104976**, the following diagrams are provided.



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Caption: Workflow for verifying the inhibitory activity of **SKF 104976**.



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Caption: Inhibition of the cholesterol biosynthesis pathway by **SKF 104976**.

Mechanism of Action

SKF 104976 acts as a competitive inhibitor of lanosterol 14 α -demethylase (CYP51A1), a cytochrome P450 enzyme.[1] This enzyme is responsible for the removal of the 14 α -methyl group from lanosterol, a key step in the biosynthesis of cholesterol and other sterols.[6][7][8] By blocking this step, **SKF 104976** prevents the formation of cholesterol and leads to the accumulation of the substrate, lanosterol.

Conclusion

The available data strongly supports the classification of **SKF 104976** as a potent inhibitor of lanosterol 14 α -demethylase. Its low nanomolar IC50 value suggests a high degree of affinity and inhibitory activity against the human enzyme, surpassing that of several clinically used azole antifungal agents. For researchers investigating the cholesterol biosynthesis pathway or developing novel cholesterol-lowering agents, **SKF 104976** represents a valuable pharmacological tool for in vitro and potentially in vivo studies. Further independent verification using the described experimental protocols is encouraged to confirm its activity in specific research contexts.

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